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molecular formula C5H6ClNO2 B1355588 2-Pyrrolidinecarbonyl chloride, 5-oxo- CAS No. 55478-53-0

2-Pyrrolidinecarbonyl chloride, 5-oxo-

Cat. No. B1355588
M. Wt: 147.56 g/mol
InChI Key: RMHPSSGICDJKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04933354

Procedure details

To 90 ml of thionyl chloride was added dropwise 23.5 g of 2-pyrrolidone-5-carboxylic acid with stirring under ice-cooling, and the mixture was stirred for 30 minutes at 40°-50° C. After cooling of the reaction mixture, 200 ml of dry diethyl ether was added to the reaction mixture, and the reaction mixture was allowed to stand overnight in a freezing box. Precipitated crystals were collected by filtration, washed with dry diethyl ether, and dried in a desiccator to obtain 27 g of 2-pyrrolidone-5-carbonyl chloride. The obtained acid chloride was dissolved in 500 ml of dry chloroform, and to the solution were added 13.5 g of 2-pyridylmethanol with stirring at room temperature, and then the reaction mixture was heated under refluxing. After completion of the reaction, to the reaction mixture was added an aqueous sodium bicarbonate solution to make the solution basic at pH 9, and the reaction mixture was extracted with chloroform. The organic layer was washed with water, dried over anhydrous magnesium sulfate, and evaporated under reduced pressure. The residue was recrystallized from benzene to obtain 16.2 g of 2-pyridylmethyl 2-pyrrolidone-5-carboxylate. (yield 60.0%)
Quantity
90 mL
Type
reactant
Reaction Step One
Name
2-pyrrolidone-5-carboxylic acid
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[NH:5]1[CH:9]([C:10](O)=[O:11])[CH2:8][CH2:7][C:6]1=[O:13]>C(OCC)C>[NH:5]1[CH:9]([C:10]([Cl:3])=[O:11])[CH2:8][CH2:7][C:6]1=[O:13]

Inputs

Step One
Name
Quantity
90 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
2-pyrrolidone-5-carboxylic acid
Quantity
23.5 g
Type
reactant
Smiles
N1C(CCC1C(=O)O)=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes at 40°-50° C
Duration
30 min
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with dry diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in a desiccator

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C(CCC1C(=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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